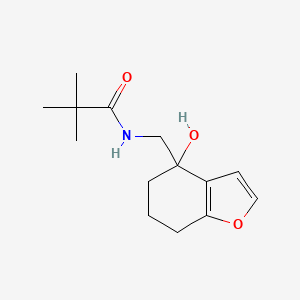

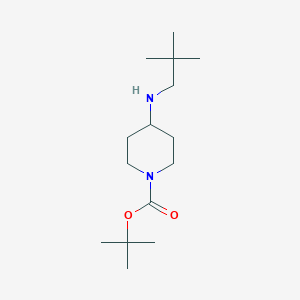

![molecular formula C6H12ClNO3S B2496878 (3As,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-amine;hydrochloride CAS No. 2490322-98-8](/img/structure/B2496878.png)

(3As,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thieno-fused heterocycles, which likely encompasses compounds similar to the one , involves general high-yield routes via intramolecular heteroannulation of substituted 3-amino or 3-hydroxy 2-functionalized thiophenes. These precursors can be obtained through sequential one-pot processes, starting from accessible (het)aryl acetonitriles or acetates, treated with (het)aryl dithioesters and then undergoing alkylation-intramolecular condensation with functionalized activated methylene halides (Acharya, Gautam, & Ila, 2017).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of fused five- and six-membered nitrogen and oxygen heterocycles. The structural diversity and complexity are achieved through variations in the substituents on the thiophene nucleus and the types of heterocycles formed during the heteroannulation process. This complexity is inherent in the target molecule, which includes both dioxo and tetrahydro functionalities, indicative of significant synthetic challenges and opportunities for exploring novel chemical space.

Chemical Reactions and Properties

Chemical reactions involving thieno-fused heterocycles typically exploit the reactivity of the amino or hydroxy groups and the heteroaromatic thiophene ring. These reactions may include further functionalization, ring expansion, or the introduction of additional heterocyclic structures. The specific compound , with its amine and hydrochloride groups, may undergo reactions typical of these functional groups, such as substitution, salt formation, and participation in nucleophilic addition reactions.

Physical Properties Analysis

The physical properties of thieno-fused heterocycles, and by extension our target compound, are largely determined by the specific structural features, including the degree of saturation, the presence of heteroatoms, and the types and positions of substituents. These factors influence solubility, melting points, and the ability to form crystals, which are crucial for the purification and characterization of these compounds.

Chemical Properties Analysis

The chemical properties are closely related to the functional groups present in the molecule. The dioxo functionality suggests susceptibility to nucleophilic attacks, while the amine group may engage in forming bonds with electrophiles or participate in the formation of salts with acids, including hydrochloric acid to form the hydrochloride salt. These properties are essential for understanding the reactivity and potential applications of the compound in further synthetic transformations.

科学的研究の応用

Synthesis of Heterocycles

Research in the field of organic chemistry has led to the development of diverse high-yield routes for novel thieno-fused five- and six-membered nitrogen and oxygen heterocycles. These compounds, including thieno[3,2-b]pyrroles, thieno[3,2-b]furans, and others, are synthesized via intramolecular heteroannulation of substituted thiophenes. Such compounds have shown potential in various applications due to their unique chemical properties, including strong fluorescence in some derivatives (Acharya, Gautam, & Ila, 2017).

Photonic Biosensor Applications

In another study, hydroxy-substituted tetrachlorodibenzo[b,e][1,4]dioxins and tetrachlorodibenzo[b,d]furans were synthesized for potential applications in photonic biosensors. These compounds, after further modifications, could serve as molecular recognition elements in biosensors, demonstrating the intersection of organic synthesis with biotechnology and environmental monitoring (Kalantzi et al., 2021).

Organic Synthesis and Reactions

The synthesis and reactions of various heterocyclic compounds, including pyrroles and furans, have been extensively studied. These compounds are crucial in the development of new pharmaceuticals and materials due to their broad range of biological activities and chemical functionalities. For example, the synthesis of furo- and pyrrolo[3,4-b]quinoxaline 4,9-dioxides involves reactions that could lead to novel compounds with potential applications in drug development (Kotovskaya, Perova, Charushin, & Chupakhin, 1999).

作用機序

Target of Action

The primary targets of EN300-27127284 are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells.

Mode of Action

EN300-27127284 acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in the amplification of the signals mediated by these cyclic nucleotides, leading to various downstream effects.

Biochemical Pathways

The inhibition of PDE3 and PDE4 by EN300-27127284 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to the relaxation of smooth muscle cells, reduction of inflammatory responses, and modulation of immune cell function . These effects are particularly relevant in the context of chronic obstructive pulmonary disease (COPD), where inflammation and bronchoconstriction are key pathological features.

Result of Action

The dual inhibitory action of EN300-27127284 on PDE3 and PDE4 leads to both bronchodilator and non-steroidal anti-inflammatory effects . This makes it particularly effective in the treatment of COPD, where both bronchodilation and inflammation reduction are desirable therapeutic outcomes.

特性

IUPAC Name |

(3aS,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S.ClH/c7-6-3-10-1-5(6)2-11(8,9)4-6;/h5H,1-4,7H2;1H/t5-,6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPFCAOHLVAQDC-GEMLJDPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CS(=O)(=O)CC2(CO1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CS(=O)(=O)C[C@]2(CO1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3As,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-amine;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

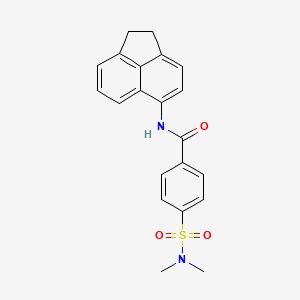

![4-Chloro-2-[7-methoxy-5-(pyridin-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol](/img/structure/B2496797.png)

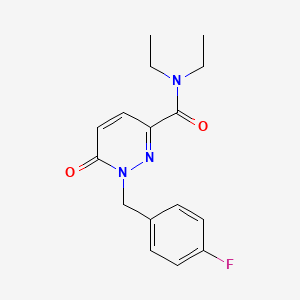

![8-(3-(dimethylamino)propyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2496798.png)

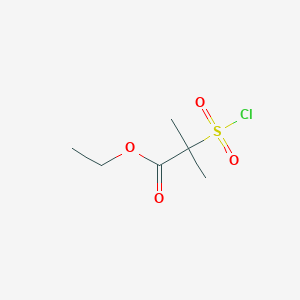

![N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2496801.png)

![N-[3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2496809.png)

![N-(furan-2-ylmethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2496810.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride](/img/structure/B2496812.png)